molecular formula C8H8INO2 B3259555 2-Amino-3-iodo-5-methylbenzoic acid CAS No. 320740-16-7

2-Amino-3-iodo-5-methylbenzoic acid

Cat. No.: B3259555
CAS No.: 320740-16-7
M. Wt: 277.06 g/mol
InChI Key: CRHJNSOLMOUGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-iodo-5-methylbenzoic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, an iodine atom at the third position, and a methyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Iodination of 2-Amino-3-methylbenzoic Acid

      Reagents: 2-Amino-3-methylbenzoic acid, iodine, potassium peroxodisulfate, carbon tetrachloride.

      Conditions: The reaction is carried out at 77°C for 6 hours.

  • Iodination using N-Iodosuccinimide

      Reagents: 2-Amino-3-methylbenzoic acid, N-iodosuccinimide, N,N-dimethylformamide.

      Conditions: The reaction is performed at room temperature initially, then the temperature is raised to 80°C and maintained for 2 hours.

Industrial Production Methods

While specific industrial production methods for 2-Amino-3-iodo-5-methylbenzoic acid are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Major Products

The primary product of the iodination reaction is 2-Amino-3-iodo-5-methylbenzoic acid itself. Further reactions can lead to derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Amino-3-iodo-5-methylbenzoic acid has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial properties.
  • Medicine

    • Potential use in drug development due to its unique structure and reactivity.
  • Industry

    • Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-iodo-5-methylbenzoic acid depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-iodo-5-methylbenzoic acid is unique due to the presence of both an amino group and an iodine atom on the benzene ring, which imparts distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and potential biological activities.

Properties

IUPAC Name

2-amino-3-iodo-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHJNSOLMOUGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)I)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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